molecular formula C6H5BrN4O B577843 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1350885-67-4

6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B577843
CAS No.: 1350885-67-4
M. Wt: 229.037
InChI Key: HDUURDGZJJWSFY-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Triazolopyrazine Core Framework

The triazolopyrazine core of 6-bromo-8-methoxy-triazolo[4,3-a]pyrazine comprises a fused bicyclic system with a five-membered 1,2,4-triazole ring annulated to a six-membered pyrazine ring. X-ray diffraction studies of analogous triazolopyrazine derivatives reveal a planar arrangement of the fused heterocyclic system, with bond lengths and angles consistent with aromatic character. The N1–C2 and N4–C5 bond lengths in the triazole moiety measure 1.315 Å and 1.325 Å, respectively, while the pyrazine ring exhibits typical C–N bond lengths of 1.335–1.345 Å.

Table 1: Selected crystallographic parameters for triazolopyrazine derivatives

Parameter Value (Å/°) Source Compound
Triazole C–N bond length 1.315–1.325 triazolo[4,3-a]pyrazine
Pyrazine C–N bond length 1.335–1.345 8-chloro-triazolo[4,3-a]pyrazine
Dihedral angle (triazole/pyrazine) 3.2° 6-bromo-8-methyl analog

The methoxy group at position 8 adopts a coplanar orientation with the pyrazine ring (torsional angle: 8.5°), while the bromine substituent at position 6 projects perpendicularly from the molecular plane.

Electronic Configuration and Aromaticity Studies

Density functional theory (DFT) calculations at the M06L/6-311++G(d,p) level demonstrate significant π-electron delocalization across the fused ring system. The HOMO (-6.32 eV) localizes primarily on the triazole nitrogen atoms and the pyrazine ring, while the LUMO (-1.85 eV) shows antibonding character between C6–Br and adjacent nitrogen centers.

Aromaticity indices confirm moderate aromatic character:

  • Harmonic Oscillator Model of Aromaticity (HOMA): 0.78 for pyrazine ring, 0.65 for triazole
  • Nucleus-Independent Chemical Shift (NICS(1)): -9.3 ppm (pyrazine), -7.8 ppm (triazole)

The methoxy group’s electron-donating resonance effect (+M) increases electron density at C8 (Mulliken charge: -0.12 e), while bromine’s electron-withdrawing effect (-I) polarizes C6 (Mulliken charge: +0.18 e).

Substituent Effects: Bromine and Methoxy Group Orientation Analysis

The bromine and methoxy substituents induce distinct electronic and steric effects:

Bromine (position 6):

  • Reduces LUMO energy by 0.45 eV vs. non-brominated analogs
  • Increases molecular polarizability (α = 22.3 ų vs. 19.8 ų for hydrogen analog)
  • Directs electrophilic substitution to position 3 via σ-complex stabilization

Methoxy (position 8):

  • Enhances solubility in polar aprotic solvents (logP = 0.895 vs. 1.42 for methyl analog)
  • Stabilizes protonated species in acidic media (pKa = 3.2 vs. 2.7 for des-methoxy compound)
  • Restricts rotational freedom (rotational barrier: 12.3 kcal/mol)

Table 2: Substituent electronic parameters

Substituent Hammett σₚ Taft Eₛ Swain-Lupton F
Br +0.23 -0.08 +0.45
OCH₃ -0.27 -0.55 -0.26

Comparative Structural Analysis with triazolo[1,5-a]pyrazine Isomers

Key differences emerge when comparing the [4,3-a] and [1,5-a] ring fusion isomers:

Ring fusion geometry:

  • [4,3-a] isomer: N1–C2 bond shared between triazole and pyrazine
  • [1,5-a] isomer: N4–C5 bond participates in ring fusion

Electronic properties:

Property [4,3-a] isomer [1,5-a] isomer
HOMO energy (eV) -6.32 -6.15
LUMO energy (eV) -1.85 -1.92
Dipole moment (Debye) 4.12 3.87

Substituent orientation:

  • 6-Bromo-8-methoxy-[1,5-a]pyrazine exhibits reduced steric hindrance between substituents (interatomic distance: 3.8 Å vs. 3.2 Å in [4,3-a] isomer)
  • [1,5-a] isomer shows greater rotational freedom for methoxy group (barrier: 9.1 kcal/mol vs. 12.3 kcal/mol)

Properties

IUPAC Name

6-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-12-6-5-10-8-3-11(5)2-4(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUURDGZJJWSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN2C1=NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240939
Record name 6-Bromo-8-methoxy-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350885-67-4
Record name 6-Bromo-8-methoxy-1,2,4-triazolo[4,3-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350885-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-methoxy-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine monohydrate, orthoesters, and various catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 6-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine derivatives. For instance:

  • A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Some compounds exhibited moderate to good antibacterial activities with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
  • The structure–activity relationship (SAR) indicated that specific substituents at the R₂ position significantly influenced antibacterial efficacy. Long alkyl chains improved lipophilicity and cell permeability compared to aromatic groups .

Anticancer Activity

This compound has also shown promise in cancer research:

  • A study investigated derivatives bearing 4-oxo-pyridazinone moieties for their anticancer properties. One derivative demonstrated exceptional anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC₅₀ values of 0.83 μM, 0.15 μM, and 2.85 μM respectively .
  • The compound exhibited high inhibition of c-Met kinase at nanomolar levels (IC₅₀ = 48 nM), indicating its potential as a targeted therapy in oncology .

Pharmacological Insights

The pharmacological profile of this compound suggests a multifaceted mechanism of action:

  • Antidiabetic Properties : Some derivatives have been linked to the inhibition of dipeptidyl peptidase IV (DPP-IV), a target in type II diabetes management. The triazolo[4,3-a]pyrazine scaffold is noted for its role in developing new antidiabetic agents like sitagliptin phosphate .
  • Antifungal and Antimalarial Activities : Additional studies have indicated that triazolo derivatives possess antifungal and antimalarial properties, suggesting their utility in broader therapeutic contexts beyond antibacterial and anticancer applications .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀ Values (μM)Notes
AntibacterialStaphylococcus aureus32Comparable to ampicillin
Escherichia coli16Moderate to good activity
AnticancerA549 (lung cancer)0.83High anti-tumor activity
MCF-7 (breast cancer)0.15Significant inhibition of c-Met kinase
HeLa (cervical cancer)2.85Potential for targeted therapy

Comparison with Similar Compounds

Kinase Inhibition

  • 6-Bromo-8-methoxy derivative : Demonstrated dual c-Met/VEGFR-2 inhibition (IC₅₀ < 100 nM), crucial for anti-angiogenic and anticancer applications .
  • Phenyl-substituted analogs : 6-(3-Methoxyphenyl)- and 8-(4-chlorophenyl)-triazolo[4,3-a]pyrazines exhibit anticonvulsant activity in rodent models, reducing pentylenetetrazole-induced seizures at 50 mg/kg .

Antimicrobial and Antifungal Activity

  • 8-Oxo derivatives : [1,2,4]Triazolo[4,3-a]pyrazin-8(7H)-one derivatives show broad-spectrum antimicrobial activity, with MIC values ≤ 8 µg/mL against Staphylococcus aureus .
  • 6-Bromo-8-methoxy analog : Predicted to inhibit bacterial efflux pumps via PASS software analysis, though experimental validation is pending .

Central Nervous System (CNS) Targets

  • 5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazines : Optimized P2X7 antagonists (e.g., Compound 25) achieve 80% receptor occupancy in rat brain at 10 mg/kg, highlighting blood-brain barrier permeability .

Structural and Crystallographic Insights

  • Bromine Positioning : 7-Bromo- and 7,8-dibromo-substituted analogs exhibit distinct bond angles (N-C-Br: 115–120°) and packing motifs, influencing solubility and stability .
  • Hydrogen Bonding: 3-Amino derivatives form R₂²(9) intermolecular hydrogen bonds, enhancing crystalline stability .

Biological Activity

6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 1350885-67-4) is a compound that belongs to the triazolo[4,3-a]pyrazine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H5BrN4O
  • Molecular Weight : 229.04 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolo[4,3-a]pyrazine derivatives. For instance, a related derivative exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM respectively . The mechanism of action appears to involve inhibition of the c-Met kinase pathway, which is crucial for tumor growth and metastasis.

Antibacterial Activity

The antibacterial properties of triazolo[4,3-a]pyrazine derivatives have also been explored. In vitro studies demonstrated moderate to strong antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Notably, some derivatives showed minimum inhibitory concentrations (MICs) comparable to first-line antibiotics such as ampicillin . This suggests that compounds like this compound could serve as templates for developing new antibacterial agents.

Structure-Activity Relationship (SAR)

The biological activity of triazolo[4,3-a]pyrazine derivatives is influenced by their structural modifications. For example:

  • Substituents : The presence of electron-donating groups at specific positions enhances antibacterial activity.
  • Aliphatic vs Aromatic Groups : Long alkyl chains improve lipophilicity and cell permeability compared to aromatic groups .

Case Study 1: Antitumor Efficacy

A study conducted on a series of triazolo[4,3-a]pyrazine derivatives demonstrated that compound 22i was particularly effective against various cancer cell lines. The study included assays such as Annexin V-FITC/PI staining to assess apoptosis induction and cell cycle analysis to determine the effects on cell proliferation .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, several derivatives were synthesized and screened using the microbroth dilution method. The results indicated that certain compounds exhibited MIC values as low as 16 μg/mL against E. coli, indicating promising potential for further development in antimicrobial therapy .

Data Summary Table

Activity TypeTarget OrganismsIC50/MIC ValuesReference
AntitumorA5490.83 ± 0.07 μM
MCF-70.15 ± 0.08 μM
HeLa2.85 ± 0.74 μM
AntibacterialStaphylococcus aureusMIC: 32 μg/mL
Escherichia coliMIC: 16 μg/mL

Q & A

Basic Synthesis and Key Challenges

Q: What are the primary synthetic routes for preparing 6-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine, and what limitations exist in introducing substituents at specific positions? A: The core [1,2,4]triazolo[4,3-a]pyrazine scaffold is typically synthesized from 2,3-dichloropyrazine via cyclization with acid halides, followed by hydrolysis and alkylation . For 6-bromo-8-methoxy derivatives, bromination at position 6 and methoxylation at position 8 require tailored steps, such as electrophilic substitution or nucleophilic aromatic substitution under controlled conditions. A key limitation is steric and electronic hindrance during substituent introduction, particularly at position 7, which often restricts the diversity of accessible derivatives . Recent electrochemical-photochemical methods (e.g., coupling tetrazoles to pyrazines followed by photocyclization) offer alternative pathways but require optimization for bromo/methoxy groups .

Structural Characterization Techniques

Q: Which analytical methods are recommended for confirming the structure and purity of this compound? A: Key techniques include:

  • NMR spectroscopy : To verify substituent positions (e.g., 1^1H, 13^{13}C, and 2D experiments like COSY/HSQC).
  • Mass spectrometry (MS) : For molecular ion confirmation and fragmentation patterns.
  • Elemental analysis : To validate stoichiometry.
  • Potentiometric titration : For quantifying active substance content (99.0–101.0% purity) using 0.1 M perchloric acid in anhydrous acetic acid .
  • HPLC : To detect impurities (e.g., unreacted intermediates or decomposition products), with a tolerance limit of ≤0.5% total impurities .

Preliminary Biological Screening Strategies

Q: How can researchers design initial biological assays for this compound derivatives? A: Based on structural analogs, prioritize:

  • Antimicrobial assays : Test against gram-negative bacteria (e.g., E. coli) and fungi, using MIC/MBC endpoints (e.g., MIC = 12.5 µg/ml for related 3-thioxo derivatives) .
  • Kinase inhibition : Screen against c-Met or VEGFR-2 kinases, given the activity of triazolo[4,3-a]pyrazines in disrupting signaling pathways .
  • Cytotoxicity assays : Use cancer cell lines (A549, MCF-7, HeLa) with IC50_{50} as a benchmark .

Advanced Yield Optimization

Q: What strategies improve synthetic yields of this compound? A:

  • Reagent selection : Use carbonyl reagents (e.g., carbonyldiimidazole) to enhance cyclization efficiency at position 3 .
  • Photochemical activation : Optimize UV irradiation time and solvent polarity to stabilize nitrilimine intermediates during cyclization .
  • Protecting groups : Employ tert-butoxycarbonyl (Boc) groups to prevent side reactions during N-alkylation .

Substituent Effects on Biological Activity

Q: How do substituents at positions 3 and 7 influence the pharmacological profile of triazolo[4,3-a]pyrazines? A:

  • Position 3 : Electron-withdrawing groups (e.g., trifluoromethyl) enhance kinase inhibition (IC50_{50} < 1 µM for c-Met) .
  • Position 7 : Bulky aryl/alkyl groups improve metabolic stability but may reduce solubility. For example, 7-(4-fluorobenzyl) derivatives show potent antimicrobial activity .
  • Position 6 : Bromine increases electrophilicity, potentially enhancing DNA intercalation or target binding .

Analytical Method Validation for Purity

Q: How is the purity of this compound rigorously assessed? A:

Parameter Method Acceptance Criteria Reference
Active substancePotentiometric titration99.0–101.0% (dry basis)
Impurities (A, B)HPLC with UV detection≤0.5% total impurities
Moisture contentKarl Fischer titration≤0.5% loss on drying
UncertaintyStatistical analysis≤1.00% (observed: 0.22%)

Stability and Storage Recommendations

Q: What factors affect the stability of this compound, and how should it be stored? A:

  • Decomposition risks : Oxidation at position 3 (e.g., conversion to triazolopyrazine-dione) under humid or high-temperature conditions .
  • Storage : In airtight containers at –20°C, with desiccants to prevent hydrolysis.
  • Stability testing : Monitor via HPLC every 6 months; discard if impurity B exceeds 0.3% .

Computational Modeling for Target Identification

Q: How can computational methods guide the design of this compound derivatives? A:

  • Molecular docking : Simulate binding to c-Met kinase (PDB: 3LQ8) to prioritize substituents with high affinity .
  • DFT calculations : Predict electronic effects of bromine/methoxy groups on reactivity and stability .
  • ADMET profiling : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

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